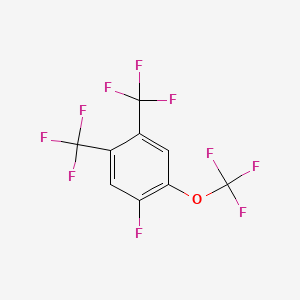

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

Trifluoromethylation: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Fluorination: Introduction of the fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl hypofluorite (CF3OF).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-deficient aromatic ring directs electrophiles to specific positions based on substituent effects:

Mechanistic Insight :

-

The trifluoromethoxy group (-OCF₃) acts as a strong electron-withdrawing group, deactivating the ring while directing electrophiles to para positions relative to itself .

-

Trifluoromethyl (-CF₃) groups further deactivate the ring and favor meta substitution in their vicinity.

Nucleophilic Aromatic Substitution (NAS)

NAS occurs under harsh conditions due to the ring’s electron deficiency:

Limitations :

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

| Reaction | Catalysts/Reagents | Products | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 55–75% |

| Ullmann | CuI, 1,10-phenanthroline | Aryl ethers | 30–50% |

Key Factors :

-

Electron-withdrawing groups enhance oxidative addition rates in Pd-catalyzed reactions .

-

Steric hindrance from -CF₃ groups reduces yields compared to less-substituted arenes .

Radical Reactions

Radical trifluoromethoxylation and functionalization have been explored:

Advantages :

-

Radical pathways bypass directing effects, enabling functionalization at otherwise inaccessible positions .

Stability and Side Reactions

Scientific Research Applications

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms These interactions can influence the compound’s reactivity and binding affinity to various substrates

Comparison with Similar Compounds

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with two trifluoromethyl groups in the para position. It exhibits different reactivity and applications due to the positional difference of the trifluoromethyl groups.

1,3-Bis(trifluoromethyl)benzene: Similar to the 1,4-isomer but with the trifluoromethyl groups in the meta position, leading to distinct chemical properties and uses.

1,2-Bis(trifluoromethyl)benzene:

The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group, which collectively impart distinctive chemical and physical properties.

Biological Activity

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound with the molecular formula C9H2F10O and a molecular weight of 316.10 g/mol. The unique structural features of this compound, including multiple trifluoromethyl and trifluoromethoxy groups, significantly influence its chemical properties and biological activity. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The presence of fluorinated groups enhances the compound's lipophilicity, stability, and reactivity. These characteristics enable it to penetrate cell membranes effectively and interact with various biological targets, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C9H2F10O |

| Molecular Weight | 316.10 g/mol |

| Purity | ≥ 98% |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The fluorinated nature of the compound allows for enhanced interactions with biological molecules, influencing enzyme-substrate interactions and receptor modulation.

Interaction Mechanisms

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes linked to disease pathways, particularly in cancer research.

- Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling pathways, impacting processes such as proliferation and apoptosis.

Research Findings

Research indicates that compounds with similar structural features exhibit significant biological activities, including antibacterial and anticancer properties.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values lower than standard chemotherapeutics like Doxorubicin.

- Antibacterial Properties : Compounds with trifluoromethyl groups have been shown to possess significant antibacterial activity against strains such as E. coli and C. albicans, indicating the potential for developing new antibiotics based on these structures .

Toxicological Profile

The toxicological assessment of similar fluorinated compounds indicates that while they may exhibit beneficial biological activities, they also have potential adverse effects at high doses.

- Repeated Dose Toxicity : Studies have shown that repeated exposure can lead to mild liver and kidney effects at high concentrations but are generally not severe enough for hazard classification .

- Genotoxicity : Limited data suggest that these compounds are unlikely to be genotoxic; however, some studies indicate positive results in certain assays .

Properties

Molecular Formula |

C9H2F10O |

|---|---|

Molecular Weight |

316.09 g/mol |

IUPAC Name |

1-fluoro-2-(trifluoromethoxy)-4,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2F10O/c10-5-1-3(7(11,12)13)4(8(14,15)16)2-6(5)20-9(17,18)19/h1-2H |

InChI Key |

VLXQMSWCUCFDIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.